molecular formula C7H15NO B15319260 1-Amino-4,4-dimethylpentan-2-one

1-Amino-4,4-dimethylpentan-2-one

Cat. No.: B15319260
M. Wt: 129.20 g/mol
InChI Key: NVJRFHADQJDXOT-UHFFFAOYSA-N
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Description

1-Amino-4,4-dimethylpentan-2-one is an organic compound with the molecular formula C7H15NO It is a derivative of pentanone, featuring an amino group and two methyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4,4-dimethylpentan-2-one can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-2-pentanone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process often includes steps such as purification and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4,4-dimethylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-Amino-4,4-dimethylpentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It may be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-4,4-dimethylpentan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical pathways. The compound’s effects are mediated through its binding to enzymes or receptors, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-methylpentan-2-one
  • 1-Amino-4,4-dimethylhexan-2-one
  • 1-Amino-3,3-dimethylbutan-2-one

Uniqueness

1-Amino-4,4-dimethylpentan-2-one is unique due to its specific structural features, such as the presence of two methyl groups at the fourth carbon position. This structural arrangement imparts distinct chemical properties and reactivity, differentiating it from other similar compounds.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-amino-4,4-dimethylpentan-2-one

InChI

InChI=1S/C7H15NO/c1-7(2,3)4-6(9)5-8/h4-5,8H2,1-3H3

InChI Key

NVJRFHADQJDXOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)CN

Origin of Product

United States

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